molecular formula C6H7ClN2O B1383570 1-(2-Chloropyrimidin-5-yl)ethan-1-ol CAS No. 1279822-48-8

1-(2-Chloropyrimidin-5-yl)ethan-1-ol

Cat. No. B1383570
CAS RN: 1279822-48-8
M. Wt: 158.58 g/mol
InChI Key: FOCGRSGPIGTELP-UHFFFAOYSA-N
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Description

1-(2-Chloropyrimidin-5-yl)ethan-1-ol, also known as 2-chloro-5-ethanoylpyrimidine, is a synthetic organic compound with a molecular formula of C5H5ClN2O. It is an important intermediate in organic synthesis and is widely used in pharmaceutical, dye and pesticide industries. The compound is a colorless liquid with a boiling point of 123-125°C and a melting point of 28-30°C. It is soluble in methanol, ethanol, and water, and is insoluble in ether and benzene.

Scientific Research Applications

1. Supramolecular Structures and Hydrogen Bonding

The compound's molecular structure displays a highly polarized electronic structure, crucial in forming supramolecular structures. It forms a molecular column through a combination of hard N-H···N hydrogen bonds and soft C-H···N hydrogen bonds. This structure is further stabilized by aromatic π-π stacking between pyrimidine rings and short Cl···Cl contacts, creating a hydrophilic tube for water molecules, fixed by various hydrogen bonds (Cheng et al., 2011).

2. Biological Activities

Pyrimidine derivatives, including 1-(2-Chloropyrimidin-5-yl)ethan-1-ol, have been noted for a wide spectrum of biological activities. These include antioxidant, anticancer, antibacterial, and anti-inflammatory activities. The study of these derivatives has led to the synthesis of novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, which showed promising antioxidant activity in various in vitro test systems, indicating potential for therapeutic applications (Rani et al., 2012).

3. Antimicrobial Activity

Novel formamidine derivatives synthesized from 1-(2-Chloropyrimidin-5-yl)ethan-1-ol have demonstrated significant antimicrobial activity. This includes effectiveness against pathogenic bacteria and fungi, indicating potential for developing new antimicrobial agents (Mallikarjunaswamy et al., 2016).

4. Anticancer Activity

Compounds derived from 1-(2-Chloropyrimidin-5-yl)ethan-1-ol have shown marked inhibition against various cancer cell lines, such as colon cancer, lung adenocarcinoma, and gastric cancer. This suggests potential applications in developing anticancer therapeutics (Huang et al., 2020).

5. DNA and Nucleotide Interaction

The compound and its derivatives exhibit significant binding abilities with CT-DNA and nucleotides, indicating their potential in studying DNA interactions and as building blocks for organotin complexes (Arjmand et al., 2011).

properties

IUPAC Name

1-(2-chloropyrimidin-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-4(10)5-2-8-6(7)9-3-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCGRSGPIGTELP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(N=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloropyrimidin-5-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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